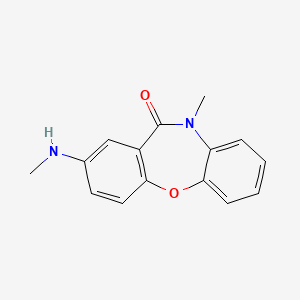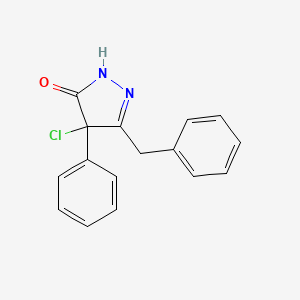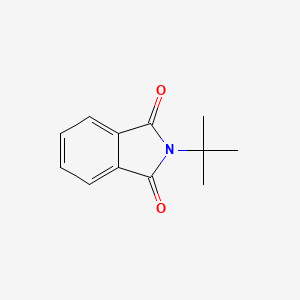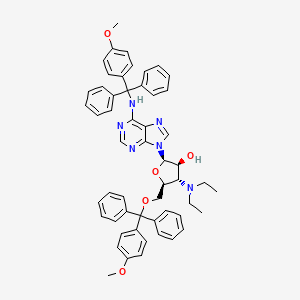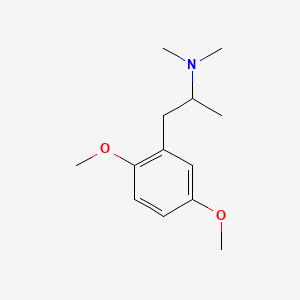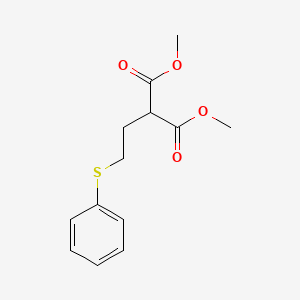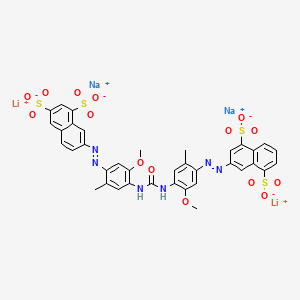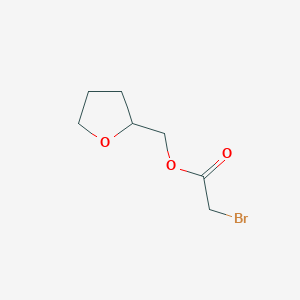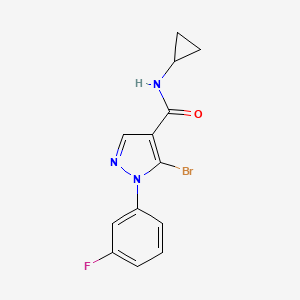
5-bromo-N-cyclopropyl-1-(3-fluorophenyl)pyrazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-bromo-N-cyclopropyl-1-(3-fluorophenyl)pyrazole-4-carboxamide is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and materials science
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-cyclopropyl-1-(3-fluorophenyl)pyrazole-4-carboxamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.
Bromination: The pyrazole ring is then brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the 5-position.
Fluorination: The fluorine atom is introduced through a nucleophilic substitution reaction using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).
Carboxamide formation: The final step involves the formation of the carboxamide group through the reaction of the corresponding acid chloride with an amine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated processes may be employed to enhance yield and purity.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group, leading to the formation of cyclopropyl ketones or carboxylic acids.
Reduction: Reduction reactions can target the pyrazole ring or the carboxamide group, resulting in the formation of corresponding amines or alcohols.
Substitution: The bromine atom at the 5-position can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, to form a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or sodium methoxide (NaOMe).
Major Products
Oxidation: Cyclopropyl ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Various substituted pyrazole derivatives.
科学研究应用
5-bromo-N-cyclopropyl-1-(3-fluorophenyl)pyrazole-4-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.
Biological Studies: The compound is used in biochemical assays to study enzyme inhibition, receptor binding, and cellular signaling pathways.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Agrochemicals: The compound is investigated for its potential use as a pesticide or herbicide due to its biological activity.
作用机制
The mechanism of action of 5-bromo-N-cyclopropyl-1-(3-fluorophenyl)pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor-mediated pathways, the compound may act as an agonist or antagonist, modulating receptor activity and downstream signaling cascades.
相似化合物的比较
Similar Compounds
5-bromo-1-(3-fluorophenyl)pyrazole-4-carboxamide: Lacks the cyclopropyl group, which may affect its biological activity and binding affinity.
N-cyclopropyl-1-(3-fluorophenyl)pyrazole-4-carboxamide: Lacks the bromine atom, which may influence its reactivity and chemical properties.
5-bromo-N-cyclopropyl-1-phenylpyrazole-4-carboxamide: Lacks the fluorine atom, which may alter its electronic properties and biological activity.
Uniqueness
The presence of the bromine, cyclopropyl, and fluorine groups in 5-bromo-N-cyclopropyl-1-(3-fluorophenyl)pyrazole-4-carboxamide makes it unique in terms of its chemical reactivity and potential biological activity. These functional groups contribute to its distinct pharmacological profile and make it a valuable compound for various scientific research applications.
属性
CAS 编号 |
98533-95-0 |
|---|---|
分子式 |
C13H11BrFN3O |
分子量 |
324.15 g/mol |
IUPAC 名称 |
5-bromo-N-cyclopropyl-1-(3-fluorophenyl)pyrazole-4-carboxamide |
InChI |
InChI=1S/C13H11BrFN3O/c14-12-11(13(19)17-9-4-5-9)7-16-18(12)10-3-1-2-8(15)6-10/h1-3,6-7,9H,4-5H2,(H,17,19) |
InChI 键 |
JQHIIHONKGORDF-UHFFFAOYSA-N |
规范 SMILES |
C1CC1NC(=O)C2=C(N(N=C2)C3=CC(=CC=C3)F)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


